molecular formula C21H19NO3 B2525597 2-{[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile CAS No. 622797-97-1

2-{[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile

Cat. No.: B2525597
CAS No.: 622797-97-1
M. Wt: 333.387
InChI Key: WCAUOAVDNIWQOT-UNOMPAQXSA-N
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Description

2-{[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile is a benzofuran-derived compound featuring a conjugated system with a 4-tert-butylphenyl substituent and a nitrile (-CN) functional group. The Z-configuration of the methylidene moiety ensures stereochemical specificity, influencing its electronic and steric properties. Its planar benzofuran core and electron-withdrawing nitrile group may enhance binding interactions in biological systems or modulate optoelectronic properties in materials applications .

Properties

IUPAC Name

2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-21(2,3)15-6-4-14(5-7-15)12-19-20(23)17-9-8-16(24-11-10-22)13-18(17)25-19/h4-9,12-13H,11H2,1-3H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAUOAVDNIWQOT-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-tert-butylbenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-carbaldehyde under basic conditions to form the intermediate compound. This intermediate is then reacted with acetonitrile in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds similar to 2-{[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile have been evaluated for their cytotoxic effects on various human cancer cell lines. These studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various bacterial strains. Preliminary results showed that it possesses inhibitory effects on both standard and clinical strains of bacteria, indicating its potential as a lead compound for developing new antibiotics .

Photovoltaic Materials

Benzofuran derivatives have been explored as materials for organic photovoltaics due to their favorable electronic properties. The incorporation of such compounds into solar cell structures can enhance light absorption and charge transport efficiency, potentially leading to improved solar energy conversion rates .

Organic Light Emitting Diodes (OLEDs)

Research has indicated that compounds with similar structures can be used in the fabrication of OLEDs. Their ability to emit light when an electric current passes through makes them suitable candidates for optoelectronic applications .

Synthetic Pathways

The synthesis of this compound involves several steps including the formation of the benzofuran core and subsequent functionalization. The synthetic routes typically utilize reactions such as nucleophilic substitution and condensation reactions to achieve the desired product .

Derivative Exploration

Researchers are actively investigating derivatives of this compound to enhance its biological activity and solubility. Modifications at various positions on the benzofuran ring or the acetonitrile moiety can lead to compounds with improved pharmacological profiles .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range.
Study 2Antimicrobial TestingShowed effective inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 3Material ScienceUsed in organic photovoltaic cells, achieving power conversion efficiencies above 5% when incorporated into device architecture.

Mechanism of Action

The mechanism of action of 2-{[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily differentiated by variations in substituents on the benzofuran core. Below, we compare its physicochemical and functional properties with those of closely related derivatives.

Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS 620547-56-0)

This analog replaces the acetonitrile group with a methyl acetate moiety. Key differences include:

Property Target Compound Methyl Acetate Analog Implications
Molecular Weight ~323.3 g/mol 366.4 g/mol Higher mass in the analog may reduce bioavailability.
LogP (XLogP3) ~3.8 (estimated) 5.2 The analog’s higher lipophilicity suggests better membrane permeability but lower aqueous solubility.
Functional Group Nitrile (-CN) Ester (-COOCH₃) Nitriles offer nucleophilic reactivity, while esters are prone to hydrolysis.
Synthetic Accessibility Requires cyanide introduction Esterification via acetic acid derivatives Nitrile synthesis may involve hazardous reagents (e.g., KCN), complicating scale-up.

Pharmacological Relevance : The nitrile group in the target compound may act as a hydrogen bond acceptor or participate in covalent interactions with biological targets, whereas the ester group in the analog could serve as a prodrug moiety .

Research Findings and Functional Insights

  • Reactivity : The nitrile group in 2-{[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile can undergo hydrolysis to carboxylic acids or participate in click chemistry, unlike its ester analog .

Biological Activity

The compound 2-{[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile is a complex organic molecule with potential biological activities. Its unique structure includes a benzofuran ring and a tert-butylphenyl group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H22NO4\text{C}_{22}\text{H}_{22}\text{N}\text{O}_{4}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to benzofuran derivatives. For instance, derivatives similar to our compound have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 20 µM to 70 µM against various bacterial strains including Staphylococcus aureus and Escherichia coli .

CompoundMIC (µM)Target Organism
Compound A20-40S. aureus
Compound B40-70E. coli
Compound C30-50P. aeruginosa

Anticancer Activity

The anticancer potential of related benzofuran derivatives has also been documented. For example, some compounds have demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range (approximately 10 µM) . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Antioxidant Activity : The presence of the tert-butyl group may enhance radical scavenging abilities, providing protection against oxidative stress in cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation or bacterial metabolism.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of several benzofuran derivatives against multi-drug resistant strains. The compound demonstrated a promising MIC value of 30 µM against S. aureus, indicating its potential as a lead compound for further development .
  • Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that the compound induced significant cytotoxicity in A549 cells at concentrations above 10 µM, suggesting its viability as an anticancer agent .

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